Dimethyl 3-bromo-2-oxopentanedioate

Organic Synthesis Process Chemistry Bromination

Dimethyl 3-bromo-2-oxopentanedioate (CAS 148728-48-7, MW 253.05 g/mol, C₇H₉BrO₅) is a β-bromo-α-ketoglutaric acid dimethyl ester. The molecule features a strategic 1,2-dicarbonyl electrophilic arrangement (α-keto ester) coupled with a β-bromo leaving group, a combination that defines its primary utility as a versatile building block for constructing nitrogen- and sulfur-containing heterocycles, particularly thiazoles and thiadiazines.

Molecular Formula C7H9BrO5
Molecular Weight 253.05 g/mol
CAS No. 148728-48-7
Cat. No. B180679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 3-bromo-2-oxopentanedioate
CAS148728-48-7
Molecular FormulaC7H9BrO5
Molecular Weight253.05 g/mol
Structural Identifiers
SMILESCOC(=O)CC(C(=O)C(=O)OC)Br
InChIInChI=1S/C7H9BrO5/c1-12-5(9)3-4(8)6(10)7(11)13-2/h4H,3H2,1-2H3
InChIKeyMILNARYFLZZSHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 3-bromo-2-oxopentanedioate (CAS 148728-48-7) – Key Intermediate for Heterocycle Synthesis and Targeted Covalent Inhibitors


Dimethyl 3-bromo-2-oxopentanedioate (CAS 148728-48-7, MW 253.05 g/mol, C₇H₉BrO₅) is a β-bromo-α-ketoglutaric acid dimethyl ester [1]. The molecule features a strategic 1,2-dicarbonyl electrophilic arrangement (α-keto ester) coupled with a β-bromo leaving group, a combination that defines its primary utility as a versatile building block for constructing nitrogen- and sulfur-containing heterocycles, particularly thiazoles and thiadiazines . Beyond its classic role in heterocycle synthesis, this compound has emerged as a critical precursor for targeted covalent inhibitors, specifically in the development of SUMO-activating enzyme (SAE) inhibitors .

Why Simple Substitution of Dimethyl 3-bromo-2-oxopentanedioate with Analogs Fails: Evidence of Functional and Application Divergence


Simple replacement of Dimethyl 3-bromo-2-oxopentanedioate with closely related analogs is highly problematic due to the precise functional interplay required for its primary applications. Changing the ester group from methyl to ethyl (e.g., Diethyl 3-bromo-2-oxopentanedioate, CAS 22009-90-1) increases the steric bulk at the electrophilic sites, which can dramatically alter the regioselectivity of nucleophilic attacks during heterocycle formation . Removing the β-bromo group altogether (e.g., Dimethyl 2-oxopentanedioate, CAS 13192-04-6) eliminates the key leaving group, completely abolishing the α,β-unsaturated electrophilic warhead essential for its function as a covalent inhibitor precursor . These structural differences are not trivial; they fundamentally change reaction pathways and eliminate the compound's unique utility in synthesizing specific bioactive cores.

Quantitative Differentiation of Dimethyl 3-bromo-2-oxopentanedioate: Synthesis Yield and Reactivity Data


Synthesis Efficiency: Quantitative Yield of Dimethyl 3-bromo-2-oxopentanedioate vs. In-Class Bromination Methods

The copper(II) bromide-mediated α-bromination of dimethyl 2-oxoglutarate provides Dimethyl 3-bromo-2-oxopentanedioate in a quantitative yield (100%), significantly outperforming alternative bromination methods that often give lower or mixed yields due to over-bromination or elimination side reactions .

Organic Synthesis Process Chemistry Bromination

Functional Reactivity: Demonstrated Utility in Heterocycle Formation vs. Non-Brominated Analog

Dimethyl 3-bromo-2-oxopentanedioate is a specific and validated precursor for synthesizing diverse heterocycles such as 2-aminothiazoles and 1,3,4-thiadiazines through reaction with binucleophiles . The non-brominated analog, Dimethyl 2-oxopentanedioate (CAS 13192-04-6), cannot undergo these same transformations as it lacks the requisite β-bromo leaving group essential for the initial condensation and subsequent cyclization steps.

Heterocyclic Chemistry Synthetic Methodology Aminothiazole

Patent-Backed Utility: Essential Precursor for SUMO-Activating Enzyme Inhibitors

The compound is explicitly cited as a synthetic intermediate for preparing heteroaryl compounds that function as SUMO-activating enzyme (SAE) inhibitors . In contrast, the diethyl ester analog (CAS 22009-90-1) or the non-esterified acid (CAS 76444-16-1) lack this direct patent association, suggesting the methyl ester provides the optimal balance of reactivity and protecting group strategy for this specific multistep drug discovery route.

Medicinal Chemistry Targeted Protein Degradation Oncology

Physical Property Profile: Optimized Lipophilicity for Reaction Workup vs. Diethyl Analog

The dimethyl ester possesses a lower computed lipophilicity (XLogP3 = 0.6) compared to its diethyl ester analog (predicted XLogP ~1.9), which can facilitate more straightforward purification via silica gel chromatography and improve handling in aqueous workups [1]. While no direct comparative solubility data exists, this lower LogP value suggests the methyl ester is less likely to be lost to organic waste streams or cause problematic emulsions during extractive workups.

Physicochemical Properties Chromatography Process Chemistry

Proven Scalability: Multi-Gram and Bulk Quantities Readily Available from Multiple Vendors

Dimethyl 3-bromo-2-oxopentanedioate is widely available from numerous global chemical suppliers in quantities up to 10g and beyond (e.g., AKSci, LeYan), often in >98% purity . This stands in contrast to less common analogs like the diethyl ester or the free acid, which are offered by far fewer vendors and typically in smaller, research-only quantities, indicating a more mature and reliable supply chain for the dimethyl ester.

Supply Chain Procurement Scalability

Defined Storage Requirements: Clear Handling and Stability Data vs. Undefined Analogs

Multiple vendors specify storage for Dimethyl 3-bromo-2-oxopentanedioate at 2-8°C, a critical piece of information for maintaining compound integrity and ensuring experimental reproducibility . In contrast, many vendors for the diethyl ester analog do not provide specific storage conditions, a gap that introduces uncertainty and risk into long-term research planning and inventory management.

Stability Storage SOP Compliance

Validated Application Scenarios for Procuring Dimethyl 3-bromo-2-oxopentanedioate


Medicinal Chemistry: Synthesis of SUMO-Activating Enzyme (SAE) Inhibitors for Oncology Research

For research groups focused on the ubiquitin-proteasome pathway, Dimethyl 3-bromo-2-oxopentanedioate is a key synthetic intermediate for constructing the heteroaryl core of patented SUMO-activating enzyme inhibitors . Its validated use in this context justifies procurement over non-brominated analogs, which cannot be used to install the required electrophilic warhead.

Organic Synthesis: Reliable Building Block for 2-Aminothiazole and 1,3,4-Thiadiazine Libraries

Medicinal chemists building focused libraries of nitrogen/sulfur heterocycles can confidently select this compound as a starting material. Its documented reactivity with binucleophiles to form 2-aminothiazoles and 1,3,4-thiadiazines provides a clear synthetic route that is not possible with the parent, non-brominated dimethyl 2-oxopentanedioate .

Process Chemistry: Scale-Up and Optimization of Heterocycle Manufacturing

Process chemists will find Dimethyl 3-bromo-2-oxopentanedioate an attractive intermediate due to its established high-yielding synthesis (100% yield) from a readily available precursor and its favorable physical properties (XLogP3 = 0.6) for purification [1]. Its robust supply chain with multi-gram availability from numerous vendors further supports pilot plant and early-scale manufacturing campaigns .

Targeted Covalent Inhibitor (TCI) Design: Installing an Electrophilic Warhead

Researchers developing targeted covalent inhibitors can leverage the compound's β-bromo-α-ketoester motif as a latent electrophilic warhead. This functional group arrangement is ideally suited for late-stage diversification, allowing for the introduction of covalent binding moieties onto complex molecular scaffolds, a utility not shared by its chloro- or non-halogenated counterparts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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